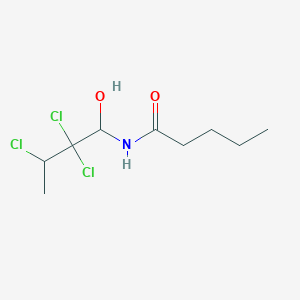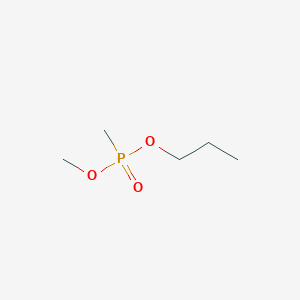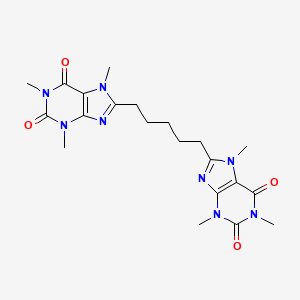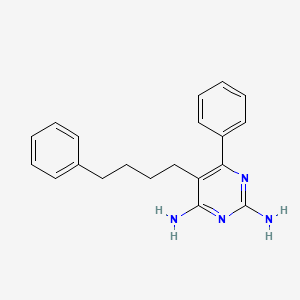
6-Phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine is an organic compound belonging to the class of aminopyrimidines. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions
Méthodes De Préparation
The synthesis of 6-Phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine involves several steps. One common synthetic route includes the reaction of 4-phenylbutylamine with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the phenyl group at the 6-position of the pyrimidine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-Phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding pyrimidine N-oxides, while reduction may yield the corresponding amines.
Applications De Recherche Scientifique
6-Phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an inhibitor of certain enzymes, making it a potential candidate for drug development . In medicine, it has been investigated for its anticancer properties, particularly as a cyclin-dependent kinase (CDK) inhibitor
Mécanisme D'action
The mechanism of action of 6-Phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . The molecular pathways involved in its action include the regulation of the cell cycle and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparaison Avec Des Composés Similaires
6-Phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives . These compounds share a similar pyrimidine core structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Other similar compounds include 2,4-diamino-5-phenyl-6-ethylpyrimidine and pyrimido[4,5-d]pyrimidines .
Propriétés
Numéro CAS |
2360-69-2 |
|---|---|
Formule moléculaire |
C20H22N4 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
6-phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H22N4/c21-19-17(14-8-7-11-15-9-3-1-4-10-15)18(23-20(22)24-19)16-12-5-2-6-13-16/h1-6,9-10,12-13H,7-8,11,14H2,(H4,21,22,23,24) |
Clé InChI |
QCLPYMBPULHWIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCC2=C(N=C(N=C2N)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




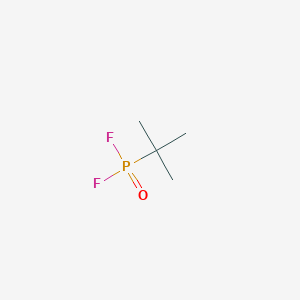
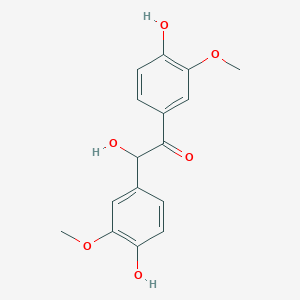
![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)
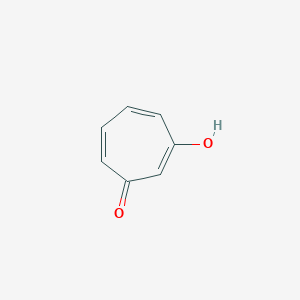
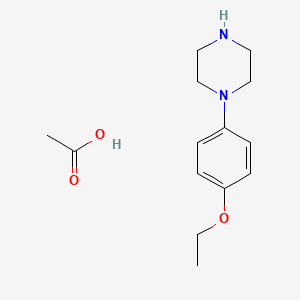
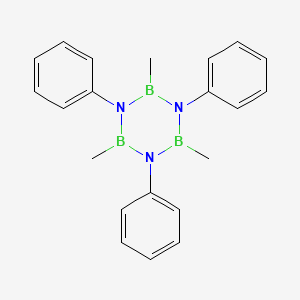
![2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B14742635.png)
